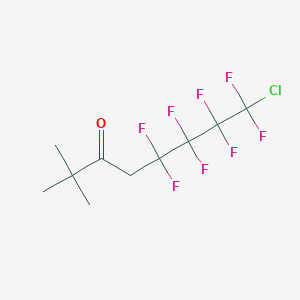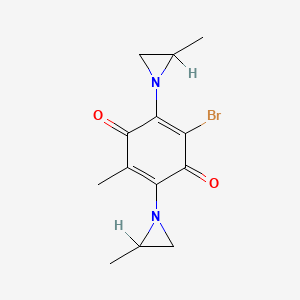![molecular formula C16H34O2P+ B14309161 (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium CAS No. 114045-02-2](/img/structure/B14309161.png)
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both ethylhexyl groups and an oxophosphanium moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of 2-ethylhexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphine.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexyl glycidyl ether: Used as a reactive diluent in epoxy resins.
2-Ethylhexyl acrylate: Utilized in the production of polymers and copolymers.
2-Ethylhexyl diphenyl phosphate: Employed as a flame retardant and plasticizer.
Uniqueness
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium stands out due to its unique combination of ethylhexyl groups and an oxophosphanium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Propiedades
Número CAS |
114045-02-2 |
|---|---|
Fórmula molecular |
C16H34O2P+ |
Peso molecular |
289.41 g/mol |
Nombre IUPAC |
2-ethylhexoxy-(2-ethylhexyl)-oxophosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-11-15(7-3)13-18-19(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
Clave InChI |
YHZUKKGGOYXZHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CO[P+](=O)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



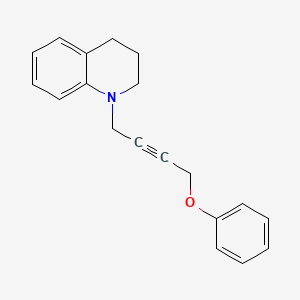

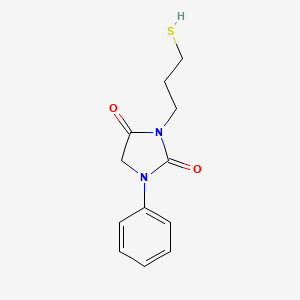
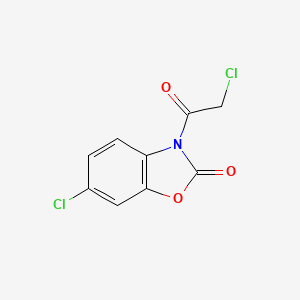
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)


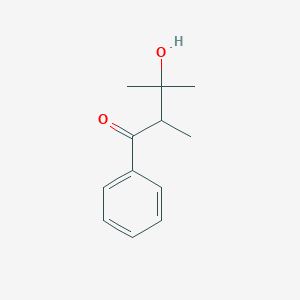
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
